Valine,N-[(2,5-dimethylphenyl)sulfonyl]-
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Overview
Description
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is a compound that belongs to the class of sulfonylated amino acids. It is derived from valine, an essential amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- typically involves the reaction of valine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent amino acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Valine and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Valine,N-[(4-chlorophenyl)sulfonyl]-
- Valine,N-[(4-bromophenyl)sulfonyl]-
- Valine,N-[(4-methylphenyl)sulfonyl]-
Uniqueness
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
RSFWLMSKHBUENF-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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